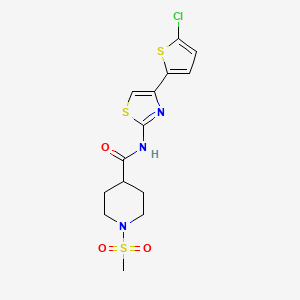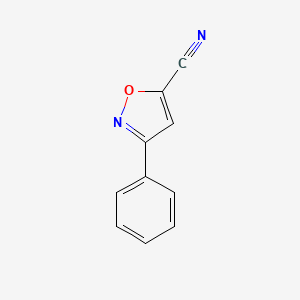![molecular formula C10H9ClN3NaS B3198280 Sodium [5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide CAS No. 1011404-99-1](/img/structure/B3198280.png)
Sodium [5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide
概要
説明
Sodium [5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide is a synthetic compound with a complex molecular structure. It belongs to the class of triazole derivatives, which are known for their diverse applications in various fields, particularly in pharmaceuticals and agrochemicals. The triazole ring in its structure is a significant feature that imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium [5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide typically involves the following steps:
Formation of Triazole Core: : The initial step involves the cyclization of hydrazine derivatives with aldehydes or ketones to form the triazole ring.
Substitution Reactions: : The triazole core undergoes various substitution reactions to introduce the 4-chlorophenyl and ethyl groups at specific positions.
Sulfanide Introduction: : The final step involves the sulfanation of the triazole derivative, typically using sulfur donors like sodium sulfide under controlled conditions.
Industrial Production Methods: Industrial production involves scalable synthetic routes with optimizations for yield and purity. Key steps include:
Efficient cyclization methods to form the triazole ring.
High-yield substitution reactions to introduce functional groups.
Controlled sulfanation processes to ensure the integrity of the sulfanide moiety.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically at the sulfanide group.
Reduction: : The triazole ring and chlorophenyl group can participate in reduction reactions.
Substitution: : The aromatic ring and triazole moiety can undergo various nucleophilic and electrophilic substitution reactions.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, alkylating agents.
Oxidation typically yields sulfoxides or sulfones.
Reduction leads to dehalogenated or de-ethylated products.
Substitution can produce various functionalized derivatives.
科学的研究の応用
Sodium [5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide has extensive applications in several scientific fields:
Chemistry:Catalysis: : Used as a catalyst or catalyst precursor in organic synthesis.
Reactivity Studies: : Model compound for studying triazole reactivity.
Antimicrobial Agents: : Exhibits significant antibacterial and antifungal activities.
Enzyme Inhibition: : Investigated for potential enzyme inhibitory properties.
Drug Development: : Potential candidate for developing new pharmaceuticals, particularly antifungal and anticancer drugs.
Biological Pathway Modulation: : Studies on its effects on biological pathways.
Agrochemicals: : Used in developing pesticides and herbicides.
Material Science: : Applications in developing new materials with unique properties.
作用機序
The mechanism of action involves interactions at the molecular level:
Molecular Targets: : Binds to specific enzymes or receptors, modulating their activity.
Pathways Involved: : Influences various biochemical pathways, particularly those involving oxidative stress and cellular signaling.
類似化合物との比較
Similar Compounds:
Sodium [5-(4-methylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide
Sodium [5-(4-phenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide
Sodium [5-(4-bromophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide
Chemical Stability: : Exhibits greater stability under various conditions.
Biological Activity: : Displays a broader spectrum of biological activities.
Reactivity Profile: : Unique reactivity due to the presence of the chlorophenyl group, influencing both chemical and biological interactions.
Sodium [5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide stands out due to its unique combination of structural features and broad range of applications, making it a compound of significant interest in scientific research and industrial applications.
特性
IUPAC Name |
sodium;5-(4-chlorophenyl)-4-ethyl-1,2,4-triazole-3-thiolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S.Na/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7;/h3-6H,2H2,1H3,(H,13,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBYFZQIOVVWAL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1[S-])C2=CC=C(C=C2)Cl.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN3NaS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1300732-78-8 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1300732-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6,8-Dichloro-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B3198219.png)

![N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B3198232.png)
![1-Cyclopropyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3198252.png)

![1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3198277.png)


![sodium 2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B3198295.png)

